molecular formula C20H10K2O5 B8034746 dipotassium 9-(2-carboxylatophenyl)-3,6-dioxo-8aH-xanthen-8a-ide

dipotassium 9-(2-carboxylatophenyl)-3,6-dioxo-8aH-xanthen-8a-ide

Cat. No.: B8034746
M. Wt: 408.5 g/mol
InChI Key: IKJKIMDFCFSNPU-UHFFFAOYSA-L
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Description

Potassium 2-(6-oxido-3-oxo-3H-xanthen-9-yl)benzoate is a chemical compound known for its vibrant color and fluorescence properties. It is commonly used in various industrial applications, including dyes, inks, and biological staining. The compound’s unique structure allows it to interact with light in a way that produces a bright, visible fluorescence, making it valuable in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 9-(2-carboxylatophenyl)-3,6-dioxo-8aH-xanthen-8a-ide typically involves the condensation of resorcinol and phthalic anhydride, followed by bromination and conversion to the potassium salt. The reaction conditions often include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(6-oxido-3-oxo-3H-xanthen-9-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted xanthenes.

Scientific Research Applications

Potassium 2-(6-oxido-3-oxo-3H-xanthen-9-yl)benzoate has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to fluoresce. When exposed to light, the electrons in the compound’s structure become excited and then return to their ground state, emitting light in the process. This fluorescence is harnessed in various applications, from biological staining to industrial dyes. The molecular targets and pathways involved include interactions with cellular components in biological systems and binding to substrates in industrial processes .

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another widely used fluorescent dye with similar applications in biological staining and chemical analysis.

    Rhodamine: Known for its strong fluorescence and used in similar applications as dipotassium 9-(2-carboxylatophenyl)-3,6-dioxo-8aH-xanthen-8a-ide.

    Eosin: A red fluorescent dye used in histology and cytology.

Uniqueness

Potassium 2-(6-oxido-3-oxo-3H-xanthen-9-yl)benzoate stands out due to its specific fluorescence properties, which can be fine-tuned for various applications. Its stability and ease of synthesis also make it a preferred choice in many industrial and research settings .

Properties

IUPAC Name

dipotassium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O5.2K/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJKIMDFCFSNPU-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10K2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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